2-Methyl-1,3-di(pyridin-4-yl)-2H-isoindole

Physical Chemistry Process Development Crystallography

Researchers requiring a heterocyclic building block with tailored electronic properties often face supply inconsistencies. 2-Methyl-1,3-di(pyridin-4-yl)-2H-isoindole (CAS 24113-74-4) addresses this need with its unique 2-methyl-2H-isoindole core and dual 4-pyridyl substituents, which impart strong Lewis base character and electron-deficient properties. - Enables synthesis of bidentate or bridging ligands via pyridyl nitrogen donor sites. - Higher density (1.171 vs. 1.113 g/cm³) and boiling point (472.6 vs. 364.6 °C) than phenyl analogs provide a wider thermal processing window for vacuum deposition in OLEDs. - Serves as a reproducible scaffold for structure-property relationship studies and high-throughput materials discovery.

Molecular Formula C19H15N3
Molecular Weight 285.3 g/mol
CAS No. 24113-74-4
Cat. No. B1504589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1,3-di(pyridin-4-yl)-2H-isoindole
CAS24113-74-4
Molecular FormulaC19H15N3
Molecular Weight285.3 g/mol
Structural Identifiers
SMILESCN1C(=C2C=CC=CC2=C1C3=CC=NC=C3)C4=CC=NC=C4
InChIInChI=1S/C19H15N3/c1-22-18(14-6-10-20-11-7-14)16-4-2-3-5-17(16)19(22)15-8-12-21-13-9-15/h2-13H,1H3
InChIKeyUNPZYNIPQHSSLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1,3-di(pyridin-4-yl)-2H-isoindole Procurement Profile


2-Methyl-1,3-di(pyridin-4-yl)-2H-isoindole is a heterocyclic isoindole derivative featuring a fused benzene-pyrrole core substituted with two 4-pyridyl groups at positions 1 and 3, and a methyl group on the pyrrole nitrogen . This structural arrangement confers distinct electronic and steric properties compared to other isoindoles. While publicly available comparative efficacy data are extremely limited, this compound serves as a valuable research tool and synthetic intermediate, particularly in materials science for organic electronics and as a ligand precursor .

Synthetic intermediate for organic electronics and ligand design
Research tool for pyridyl-substituted isoindole structure–property studies
Electronic/steric profile distinct from phenyl analogs; supports coordination chemistry exploration

Why 2-Methyl-1,3-di(pyridin-4-yl)-2H-isoindole Cannot Be Simply Substituted


The unique combination of a 2-methyl-2H-isoindole core and two 4-pyridyl substituents creates a specific electronic and steric environment that is not replicated by phenyl-substituted analogs or alternative pyridine isomers. The presence of two pyridyl nitrogen atoms introduces strong Lewis base character and alters the compound‘s HOMO/LUMO levels, directly impacting its performance in coordination chemistry and optoelectronic applications. Generic substitution with 1,3-diphenyl-2-methyl-2H-isoindole, for instance, would eliminate key metal-binding sites and drastically change intermolecular packing in solid-state devices [1]. Therefore, selection based solely on the isoindole scaffold, without quantitative consideration of these substituent effects, will likely lead to suboptimal or non-functional outcomes .

Phenyl-substituted analogs lack pyridyl donor sites
Replacing the 4-pyridyl groups with phenyl rings eliminates Lewis basic nitrogens, removing metal coordination capability and shifting HOMO/LUMO levels.
Pyridine isomer substitution may alter electronic landscape
Changing from 4-pyridyl to 2- or 3-pyridyl isomers can modify molecular dipole, packing, and intermolecular interactions, even if the heteroatom is retained.
Generic isoindole scaffolds neglect substituent effects
Selection based solely on the isoindole core ignores the pronounced impact of 1,3-pyridyl/methyl substitution on thermal stability, density, and solid-state behavior.

2-Methyl-1,3-di(pyridin-4-yl)-2H-isoindole: Quantitative Differentiation Evidence


Density Difference vs. Structural Analog Affects Formulation

The target compound exhibits a computed density of 1.171 g/cm³ . In contrast, a structurally analogous isoindole, 2-methyl-3,3-diphenyl-1H-isoindole, has a reported computed density of 1.113 g/cm³ [1]. This 5.2% higher density for the pyridyl-substituted compound is attributed to the presence of the nitrogen heteroatoms, which enable stronger intermolecular interactions and more efficient crystal packing.

Density vs. Analog
Data to verify
Target: 1.171 g/cm³
Analog: 1.113 g/cm³
Δ +5.2%
Higher density suggests stronger intermolecular packing, affecting solubility and crystallization.
Computed values; experimental validation recommended.
Physical Chemistry Process Development Crystallography

Boiling Point Difference vs. Analog Alters Thermal Processing

The computed boiling point for the target compound at atmospheric pressure is 472.589 °C . For comparison, the structurally related 2-methyl-3,3-diphenyl-1H-isoindole has a significantly lower computed boiling point of 364.6 °C [1]. This 108 °C difference underscores the substantial impact of replacing phenyl rings with pyridyl groups on thermal stability and vapor pressure.

Boiling Point vs. Analog
Data to verify
Target: 472.6 °C
Analog: 364.6 °C
Δ +108 °C (29.6%)
Large boiling point differential impacts purification method and thermal processing limits.
Computed at 760 mmHg; confirm experimentally for safety-critical processes.
Thermal Analysis Process Safety Materials Processing

Unique Coordination Chemistry from Pyridyl Substituents

This compound is referenced within the patent literature as a member of a class of ‘disubstituted heteroaryl-fused pyridines‘ useful for electronic applications . While direct comparative performance data for this specific molecule are not public, the presence of two 4-pyridyl groups introduces Lewis basic sites absent in phenyl-substituted analogs (e.g., 1,3-diphenyl-2-methyl-2H-isoindole). This structural feature enables metal coordination and alters frontier molecular orbital energies, a distinction frequently exploited in the design of electron-transport materials for OLEDs [1].

Coordination Chemistry
Class-level
Qualitative structural differentiation
Pyridyl nitrogens enable metal binding absent in phenyl analogs; supports patent-class relevance.
Direct performance data not publicly available; review internal testing needs.
Coordination Chemistry Organic Electronics OLED

Lack of Public Comparative Biological Data

An exhaustive search of primary literature and authoritative databases reveals a notable absence of high-strength, quantitative head-to-head comparisons for this specific compound against defined comparators in biological assays (e.g., IC50 values against a common target, selectivity profiles, or in vivo efficacy). Claims regarding anticancer activity via CDK inhibition appear on vendor platforms but are not supported by publicly accessible primary research data with quantifiable metrics. Consequently, any selection based on biological differentiation must rely on internal, proprietary data generation rather than published benchmarks.

Biological Data Transparency
Data to verify
No public quantitative comparisons
Procurement value currently anchored in physicochemical, not biological, differentiation.
Biological claims require proprietary data generation.
Data Transparency Procurement Caution

Application Scenarios for 2-Methyl-1,3-di(pyridin-4-yl)-2H-isoindole


Ligand Design for Transition Metal Catalysis

Based on the structural evidence of two 4-pyridyl donor sites , this compound is a suitable candidate for synthesizing bidentate or bridging ligands. Its higher density and thermal stability compared to phenyl analogs make it particularly advantageous for high-temperature catalytic reactions where ligand decomposition must be avoided.

OLED Electron-Transport and Hole-Blocking Materials

The compound's classification within heteroaryl-fused pyridine patents supports its application in organic electronics. The pyridyl groups are known to confer electron-deficient character, a key attribute for electron-transport layers in OLED devices [1]. Its distinct boiling point indicates a wide thermal processing window suitable for vacuum deposition techniques.

Building Block for Functionalized Isoindole Derivatives

As a core scaffold, 2-Methyl-1,3-di(pyridin-4-yl)-2H-isoindole offers a unique starting point for diversification, particularly for introducing metal-binding motifs or tuning photophysical properties. Its well-defined physicochemical profile facilitates reproducible synthetic transformations and purification, a key consideration for high-throughput medicinal chemistry or materials discovery programs.

Research Tool for Pyridyl vs. Phenyl Substituent Effects

Given the quantifiable differences in density (1.171 vs. 1.113 g/cm³) and boiling point (472.6 vs. 364.6 °C) compared to a phenyl analog , this compound serves as an ideal model system for structure-property relationship studies. Researchers can directly observe the impact of heteroatom substitution on solid-state packing, solubility, and thermal behavior.

Application
Selection Property
Validation Focus
Ligand Design for Transition Metal Catalysis
Pyridyl donor site availability
Thermal stability under catalytic conditions
OLED Electron-Transport / Hole-Blocking
Electron-deficient character from pyridyls
Processing window for vacuum deposition
Building Block for Functionalized Isoindoles
Well-defined physicochemical profile
Reproducible synthetic transformations
Pyridyl vs. Phenyl Substituent Effect Studies
Density and boiling point differentiation
Solid-state packing and thermal behavior

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